3,7-Dimethyl-4,6-octadien-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
18479-54-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,7-dimethylocta-4,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3 |
InChI Key |
QLRNLHNEZFMRSR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C=CC=C(C)C)O |
Isomeric SMILES |
CCC(C)(/C=C/C=C(C)C)O |
Canonical SMILES |
CCC(C)(C=CC=C(C)C)O |
Other CAS No. |
18479-54-4 |
Synonyms |
3,7-dimethyl-4,6-octadien-3-ol |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Phytochemical Identification and Isolation Strategies
The identification and isolation of specific terpenoid isomers from complex botanical mixtures require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for separating and identifying volatile compounds like monoterpenoid alcohols in essential oils and plant extracts.
While direct identification of 3,7-Dimethyl-4,6-octadien-3-ol is rare, a related compound, trans-2,7-Dimethyl-4,6-octadien-2-ol, has been identified as a major constituent (20.56%) in the crude phenolic leaf extract of Acalypha wilkesiana. ijrrjournal.com This finding suggests that the 4,6-octadien-ol backbone can be naturally produced in plants.
The more common isomer, 3,7-dimethylocta-1,6-dien-3-ol (linalool), is a well-known component of many essential oils, including those from coriander (Coriandrum sativum) and sweet orange (Citrus sinensis) flowers. researchgate.net Given the chemical relationship, it is plausible that this compound may exist as a minor, often unidentified, component in some of these essential oils. Its detection would necessitate high-resolution analytical methods capable of separating closely related isomers.
Table 1: Interactive Data of Related Monoterpenoid Alcohols in Botanical Sources
| Compound Name | Plant Source | Analytical Method | Reference |
| trans-2,7-Dimethyl-4,6-octadien-2-ol | Acalypha wilkesiana (leaf extract) | GC-MS | ijrrjournal.com |
| 3,7-dimethylocta-1,6-dien-3-ol (Linalool) | Coriandrum sativum (leaf extract) | GC-MS | researchgate.net |
| 3,7-dimethylocta-1,6-dien-3-ol (Linalool) | Saccharomyces cerevisiae | Metabolomic analysis | nih.gov |
The microbial world presents a vast and largely untapped resource for the production of diverse chemical compounds. While direct microbial synthesis of this compound has not been explicitly reported, the production of its isomers by microorganisms is well-established. For instance, the yeast Saccharomyces cerevisiae is known to produce 3,7-dimethylocta-1,6-dien-3-ol (linalool). nih.gov
Furthermore, microbial biotransformation offers a potential route to this specific isomer. The isomerization of linalool (B1675412) to geraniol (B1671447) has been observed in denitrifying bacteria, indicating the presence of enzymes capable of rearranging the double bonds and hydroxyl group of these monoterpenoid alcohols. mpg.de It is conceivable that under specific conditions or with particular microbial strains, the isomerization of more common monoterpenoid alcohols could lead to the formation of this compound. This remains an area for future research.
Enzymatic and Biochemical Routes for Biosynthesis of Monoterpenoid Alcohols
The biosynthesis of all monoterpenoids, including the octadienol isomers, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The condensation of IPP and DMAPP by geranyl pyrophosphate synthase (GPPS) yields geranyl pyrophosphate (GPP), the direct precursor to most acyclic monoterpenoids. From GPP, a variety of monoterpene synthases can produce different carbon skeletons. For the formation of acyclic monoterpenoid alcohols, the action of specific synthases or hydrolases is required. For example, nerol (B1678202) synthase can convert GPP to neryl diphosphate (B83284) (NPP), which can then be dephosphorylated to nerol. nih.govacs.org
The formation of a tertiary alcohol like this compound would likely involve the enzymatic hydration of a corresponding monoterpene hydrocarbon or the isomerization of another monoterpenoid alcohol. For example, linalool synthase catalyzes the rearrangement of GPP with the addition of water to form linalool. wikipedia.org A similar, yet undiscovered, synthase or a series of enzymatic reactions could potentially lead to the specific 4,6-diene structure of the target compound. The isomerization of geraniol and linalool, catalyzed by certain enzymes, further highlights the metabolic plasticity that could give rise to less common isomers. mpg.decore.ac.uk
Chemical Synthesis and Transformative Reactions
De Novo Synthesis Strategies for Acyclic Octadienols
The de novo synthesis of acyclic octadienols like 3,7-Dimethyl-4,6-octadien-3-ol requires precise control over stereochemistry and regiochemistry to achieve the desired isomeric form.
The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry, often relying on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. While specific literature detailing the asymmetric synthesis of this compound is not abundant, general principles of asymmetric synthesis can be applied. For instance, the asymmetric addition of organometallic reagents to a suitable ketone precursor represents a plausible route.
Methodologies developed for structurally similar compounds, such as linalool (B1675412) (3,7-Dimethyl-1,6-octadien-3-ol), can provide insights. The enantioselective synthesis of (S)-(+)-linalool has been achieved, demonstrating the feasibility of controlling the stereocenter in related acyclic terpenoid alcohols. acs.org Such approaches often involve the use of chiral ligands in conjunction with metal catalysts to direct the approach of a nucleophile to a prochiral carbonyl group.
| Approach | Key Features | Potential Application to this compound |
| Chiral Catalysis | Use of chiral metal complexes (e.g., with BINAP or Salen ligands) to catalyze the addition of a nucleophile to a ketone. | Could enable the enantioselective synthesis of either (R)- or (S)-3,7-Dimethyl-4,6-octadien-3-ol from an appropriate α,β-unsaturated ketone. |
| Substrate Control | Incorporation of a chiral auxiliary into the substrate to direct the stereochemical course of a reaction, followed by its removal. | A less direct but viable strategy where a chiral precursor is used to build the octadienol framework. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. | Could be employed to resolve a racemic mixture of this compound. |
The presence of multiple reactive sites in the precursors to this compound necessitates chemo- and regioselective synthetic methods. For instance, in a Grignard-type reaction to form the tertiary alcohol, the organometallic reagent must add selectively to the carbonyl group without reacting with other potentially sensitive functional groups in the molecule.
Furthermore, establishing the conjugated diene system at the 4- and 6-positions requires careful regiochemical control. This can often be achieved through elimination reactions where the position of the resulting double bonds is dictated by the nature of the leaving group and the reaction conditions. The transformation of related terpenoids like geraniol (B1671447) can sometimes lead to the formation of various isomers, highlighting the importance of regiocontrol in these syntheses. bibliotekanauki.pl
Directed Chemical Transformations and Functionalization
Once synthesized, this compound can undergo a variety of chemical transformations to introduce new functional groups or modify its existing structure.
The hydroxyl group and the conjugated diene system in this compound are both susceptible to oxidation and reduction. Selective methodologies are therefore crucial to target a specific part of the molecule.
Selective Oxidation: The tertiary alcohol at the 3-position is resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. However, the double bonds of the diene system can be selectively oxidized. For example, epoxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA) would likely occur at one of the double bonds. The regioselectivity of this epoxidation would depend on the electronic and steric environment of each double bond. Stronger oxidizing agents could lead to cleavage of the carbon-carbon double bonds.
Selective Reduction: The conjugated diene system can be selectively reduced in the presence of the tertiary alcohol. Catalytic hydrogenation using specific catalysts, such as Lindlar's catalyst, could potentially achieve partial reduction to a monoene. More forcing conditions with catalysts like palladium on carbon would likely lead to the complete saturation of the diene system. The tertiary alcohol would remain unaffected by these conditions.
The tertiary hydroxyl group of this compound can undergo esterification and etherification, although these reactions can be sterically hindered.
Esterification: The formation of esters from tertiary alcohols is often challenging via direct Fischer esterification due to steric hindrance and the potential for elimination reactions under acidic conditions. More effective methods would involve the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine. These reagents are more reactive and can overcome the steric barrier. The esterification of secondary metabolite compounds, including terpenoid alcohols, is a common strategy to modify their biological activity and physicochemical properties. medcraveonline.com
Etherification: Similar to esterification, the synthesis of ethers from tertiary alcohols requires specific conditions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be a viable route. The alkoxide of this compound would first be formed using a strong base, followed by reaction with a primary alkyl halide.
The olefinic nature of this compound suggests its potential as a monomer for polymerization. However, the presence of the tertiary alcohol and the specific arrangement of the double bonds would influence the polymerization process.
A relevant area of research is the plasma polymerization of related monoterpenoid alcohols. For instance, thin films of poly(linalool) have been fabricated using RF plasma polymerization. scientific.netresearchgate.net These studies indicate that the polymerization process can lead to significant changes in the chemical structure of the monomer, with a reduction in hydroxyl groups and the dissociation of carbon-carbon double bonds. scientific.netresearchgate.net The resulting polymers have been investigated for applications in electronics and as biomaterials. scientific.netflinders.edu.au
The plasma polymerization of monoterpenoid alcohols typically results in smooth, defect-free thin films. scientific.netresearchgate.net The properties of these films, such as their optical and mechanical characteristics, can be tuned by varying the plasma polymerization conditions. This suggests that this compound could serve as a precursor for the plasma-enhanced chemical vapor deposition of functional coatings.
| Polymerization Technique | Monomer | Resulting Polymer Characteristics | Potential Applications |
| RF Plasma Polymerization | 3,7-Dimethyl-1,6-octadien-3-ol (Linalool) | Smooth, defect-free thin films; reduction of -OH groups; dissociation of C=C bonds. scientific.netresearchgate.net | Encapsulating coatings for electronics, biomaterials. scientific.netflinders.edu.au |
Catalytic Systems in Organic Synthesis Relevant to Dienes and Alcohols
The catalytic functionalization of dienes and the synthesis of unsaturated alcohols are well-established fields in organic chemistry. Transition metal catalysis, in particular, offers a versatile toolkit for the selective transformation of these substrates. Nickel- and cobalt-based catalysts have shown considerable promise in the hydrofunctionalization of dienes and the synthesis of complex alcohols. nih.govacs.org
The transformation of monoterpenoids, which share structural motifs with this compound, has been explored using a variety of catalytic systems. These transformations include isomerization, cyclization, dimerization, and oxidation, often influenced by the nature of the catalyst and the reaction conditions.
Homogeneous Catalysis:
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions. For instance, nickel complexes with chiral phosphoramidite (B1245037) ligands have been successfully employed in the enantioselective coupling of benzaldehyde (B42025) derivatives with 1,4-diphenylbuta-1,3-diene, yielding homoallylic alcohols with high diastereoselectivity and enantioselectivity. nih.gov This type of reaction, involving the formation of a C-C bond between a diene and a carbonyl compound, represents a potential synthetic route to tertiary dienols like this compound.
Another relevant example is the cobalt(III)-catalyzed three-component C-H bond addition to internally substituted dienes and carbonyls, which allows for the synthesis of tertiary homoallylic alcohols. nih.gov This method demonstrates broad scope, accommodating various aldehydes and activated ketones.
Heterogeneous Catalysis:
Heterogeneous catalysts offer practical advantages such as ease of separation and reusability. In the context of monoterpenoid transformations, natural minerals and zeolites have been investigated as catalysts for the conversion of geraniol, a structural isomer of this compound. epa.govrsc.orgnih.gov These solid acid catalysts can promote a variety of reactions, including isomerization to linalool, cyclization to β-pinene, and dimerization. epa.govnih.gov
The table below summarizes the catalytic transformation of geraniol using different heterogeneous catalysts, highlighting the influence of the catalyst on product distribution.
| Catalyst | Reaction Temperature (°C) | Major Products | Reference |
|---|---|---|---|
| Diatomite | 80 | β-pinene, 6,11-dimethyl-2,6,10-dodecatriene-1-ol, Thumbergol | epa.govnih.gov |
| Alum | 80 | β-pinene, 6,11-dimethyl-2,6,10-dodecatriene-1-ol, Thumbergol | epa.govnih.gov |
| Bentonite | 80-130 | Linalool, β-pinene | bibliotekanauki.pl |
| Mironekuton | 20-110 | Thumbergol, 6,11-dimethyl-2,6,10-dodecatriene-1-ol | mdpi.com |
| Montmorillonite | 80-150 | Linalool, Thumbergol, Nerol (B1678202) | acs.org |
| Halloysite | 80-150 | Linalool, Thumbergol, Nerol | acs.org |
Understanding the reaction mechanisms of catalytic transformations is crucial for optimizing catalyst performance and controlling product selectivity.
In the case of the Co(III)-catalyzed C-H bond addition , the proposed mechanism involves an initial reversible ortho C-H bond activation of the substrate to form a five-membered metallacycle. nih.gov This is followed by coordination and migratory insertion of the diene, leading to an η³-Co-allyl species. Subsequent steps involve β-hydride elimination and reinsertion, ultimately leading to the coupling with the carbonyl compound and the formation of the homoallylic alcohol. nih.gov Mechanistic studies for cobalt-catalyzed C-H activation often highlight the versatility of these systems in forming various heterocyclic and complex organic molecules. researchgate.netchim.it
For Ni-catalyzed hydrofunctionalization of dienes , mechanistic investigations suggest the involvement of a [Ni−π-allyl] intermediate. nih.govnih.gov In the case of hydroamination, deuterium-labeling experiments and kinetic analyses have provided valuable insights into the reaction pathway. nih.gov Similarly, for hydroalkoxylation, the reaction is believed to proceed through a cationic allylic intermediate where the alkoxide is stabilized by hydrogen bonding. nih.gov
The transformation of geraniol over heterogeneous acid catalysts is thought to proceed through carbocationic intermediates. The acidic sites on the catalyst surface protonate the hydroxyl group of geraniol, leading to the formation of a geranyl cation. This cation can then undergo various rearrangements, cyclizations, or reactions with other molecules to form the observed products like linalool, α-terpineol, and various cyclic and dimeric compounds. epa.govnih.gov The product distribution is highly dependent on the catalyst's acidity, pore structure, and the reaction conditions.
Metabolic Fate and Biotransformation Studies
In Vitro and In Vivo Metabolic Pathways in Model Organisms
In vitro and in vivo studies on analogous monoterpenoids in model organisms such as rodents and insects have revealed that the metabolic pathways primarily involve oxidative and reductive reactions. Research on the structurally related compound citral (B94496) (3,7-dimethyl-2,6-octadienal) in rat hepatic mitochondrial and cytosolic fractions has demonstrated the significant role of dehydrogenases in its metabolism. nih.gov While direct oxidation of citral by aldehyde dehydrogenases was not observed, it was readily reduced to its corresponding alcohol by alcohol dehydrogenase (ADH) in the cytosolic fraction. nih.gov This suggests that the hydroxyl group of 3,7-Dimethyl-4,6-octadien-3-ol could be a target for further oxidation.
In insects, such as the larvae of the common cutworm (Spodoptera litura), the biotransformation of monoterpenoids like nerol (B1678202) and citronellene involves regioselective oxidation. nih.govnih.gov The metabolic pathways for these compounds show oxidation at the terminal double bonds and allylic methyl groups, leading to the formation of alcohols, diols, and carboxylic acids. nih.govnih.gov For instance, the biotransformation of nerol by S. litura larvae resulted in the oxidation of the methyl group at the C-8 position, followed by carboxylation. nih.gov This indicates that the methyl groups and double bonds in this compound are likely sites for metabolic modification in insect models.
Table 1: Summary of Inferred Metabolic Pathways for this compound in Model Organisms
| Model Organism | Primary Metabolic Pathways | Key Reactions | Potential Outcome for this compound |
| Rodents (inferred from citral studies) | Hepatic metabolism | Oxidation and Reduction | Further oxidation of the tertiary alcohol or conjugation. |
| Insects (Spodoptera litura) | Whole-organism biotransformation | Oxidation at methyl groups and double bonds | Formation of hydroxylated and carboxylated metabolites. |
Role of Oxidative and Reductive Enzymes in Monoterpenoid Metabolism
The metabolism of monoterpenoids is heavily reliant on the action of various oxidative and reductive enzymes. In mammals, the cytochrome P450 (CYP) enzyme superfamily is a major player in the phase I metabolism of xenobiotics, including terpenoids. These enzymes catalyze a variety of oxidative reactions such as hydroxylation, epoxidation, and demethylation.
In the case of citral, while CYP-mediated oxidation is a plausible pathway for many terpenoids, studies in rat liver fractions highlighted the prominent role of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov ADH was found to readily reduce the aldehyde group of citral to an alcohol. nih.gov Conversely, ALDH is typically responsible for oxidizing aldehydes to carboxylic acids, a primary route of metabolism for many aldehydes. nih.gov The potent inhibition of mitochondrial ALDH by citral suggests complex interactions between monoterpenoids and these key metabolic enzymes. nih.gov
For this compound, which already possesses a hydroxyl group, further oxidation could be mediated by CYPs or other oxidoreductases. Reductive pathways are less likely for the alcohol moiety itself but could potentially act on any intermediate aldehyde or ketone metabolites that may be formed.
Identification and Characterization of Metabolites
Direct identification and characterization of metabolites for this compound are not extensively documented in the scientific literature. However, based on the metabolic pathways of similar monoterpenoids, a profile of potential metabolites can be proposed.
The biotransformation of nerol in Spodoptera litura larvae yielded metabolites such as 8-hydroxynerol and (2Z,6E)-1-hydroxy-3,7-dimethyl-2,6-octadien-8-oic acid. nih.gov Similarly, the metabolism of citronellene in the same organism produced various diols, alcohols, and carboxylic acids resulting from oxidation at different positions. nih.gov
Applying these findings to this compound, the expected metabolites would likely arise from:
Hydroxylation: Introduction of additional hydroxyl groups at the methyl groups or along the carbon backbone.
Oxidation of the alcohol: Although a tertiary alcohol, enzymatic oxidation could potentially lead to cleavage or rearrangement. More likely, oxidation would occur at other positions on the molecule.
Oxidation of methyl groups: The terminal methyl groups are susceptible to oxidation to form primary alcohols, which can be further oxidized to aldehydes and carboxylic acids.
Epoxidation of double bonds: The conjugated double bonds could be epoxidized, followed by hydrolysis to form diols.
Table 2: Hypothetical Metabolites of this compound
| Metabolite Type | Potential Structure | Precursor Reaction |
| Hydroxylated Metabolite | 3,7-Dimethyl-4,6-octadien-3,8-diol | Oxidation of a terminal methyl group |
| Carboxylic Acid Metabolite | 3-Hydroxy-3,7-dimethyl-4,6-octadien-8-oic acid | Further oxidation of the 8-hydroxy metabolite |
| Diol Metabolite | 3,7-Dimethyl-4,6-octadien-3,x-diol | Epoxidation of a double bond followed by hydrolysis |
Further research utilizing modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be necessary to definitively identify and characterize the metabolites of this compound in various model organisms.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is fundamental to the analysis of 3,7-Dimethyl-4,6-octadien-3-ol, providing the necessary separation from isomers and other components within a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound, particularly within complex mixtures like essential oils. google.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique molecular fingerprint, allowing for confident identification by comparison with established spectral libraries.
Research on the essential oils from various plant species has successfully utilized GC-MS to identify a wide array of terpenoid compounds. For instance, a study on the chemical constituents of essential oils from three Limnophila species identified this compound in one of the species, demonstrating the technique's efficacy in resolving and identifying specific isomers in natural products. researchgate.net
| Source | Retention Index (RI) | Relative Concentration (%) | Reference |
|---|---|---|---|
| Limnophila sp. | 1128 | 0.1 | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of compounds that may be thermally labile or non-volatile. epo.org For this compound, HPLC offers a complementary separation mechanism to GC. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. By selecting appropriate column chemistry (e.g., normal-phase or reverse-phase) and mobile phase composition, high-resolution separation and precise quantification can be achieved.
HPLC is particularly valuable for purity assessment of synthesized or isolated this compound. In studies involving related fragrance compounds, HPLC has been employed as a final purification step to achieve very high purity levels, such as 99.3%. google.comgoogleapis.com This highlights its capability for producing reference-grade material and for quantitative analysis in quality control settings.
| Application | Key Advantage | Achieved Purity (Example) | Reference |
|---|---|---|---|
| Purification | Separation of isomers and related compounds without thermal degradation. | 99.3% | google.comgoogleapis.com |
| Quantitative Analysis | Precise measurement of concentration for quality control. | N/A | epo.org |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. google.com Through ¹H NMR and ¹³C NMR experiments, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped. For this compound, ¹H NMR would reveal distinct signals for the protons in the conjugated diene system, the methyl groups, and the hydroxyl proton. The splitting patterns (multiplicity) of these signals would confirm the connectivity of adjacent protons. ¹³C NMR would show the number of unique carbon environments, confirming the presence of the tertiary alcohol carbon, four olefinic carbons, and the various aliphatic carbons. Advanced 2D NMR techniques like COSY and HMQC would be used to establish the complete bonding framework.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | -OH | ~1.5-2.5 (variable) |
| Olefinic H (C4-C7) | ~5.5-6.5 | |
| -CH₂- (C8) | ~1.4-1.6 | |
| -CH₃ (C1, C9, C10) | ~1.1-1.8 | |
| ¹³C NMR | C-OH (C3) | ~70-75 |
| Olefinic C (C4, C5, C6, C7) | ~120-140 | |
| Aliphatic C (C2, C8) | ~30-45 | |
| -CH₃ (C1, C9, C10) | ~15-30 |
Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. google.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. A prominent, broad absorption band would appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The conjugated C=C double bonds would produce stretching vibrations in the 1600-1650 cm⁻¹ region. The C-O stretch of the tertiary alcohol would be observed around 1150 cm⁻¹. Additionally, C-H stretching vibrations for both sp² (olefinic) and sp³ (aliphatic) carbons would be visible above and below 3000 cm⁻¹, respectively.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| C-H (sp³) | Stretching | 2850-3000 |
| C-H (sp²) | Stretching | 3010-3100 |
| C=C (Conjugated Diene) | Stretching | 1600-1650 |
| C-O (Tertiary Alcohol) | Stretching | ~1150 |
Beyond standard GC-MS, advanced mass spectrometry techniques provide deeper structural insights. High-Resolution Mass Spectrometry (HRMS) can determine the mass of the parent ion with extremely high accuracy, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₈O).
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the parent ion. The resulting fragmentation pattern is highly specific to the molecule's structure. For this compound, the fragmentation would likely involve dehydration (loss of H₂O) and cleavages adjacent to the double bonds and the tertiary alcohol. This fragmentation fingerprint is crucial for confirming the connectivity and differentiating it from its numerous isomers, such as linalool (B1675412) or terpineol, which would yield different fragment ions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O |
| Theoretical Exact Mass (Monoisotopic) | 154.135765 u |
| Common Fragmentation Pathways | Loss of H₂O, loss of CH₃, cleavage of C-C bonds |
Stereochemical Investigations and Chiral Recognition
Analysis of Enantiomeric Composition and Optical Purity
The determination of enantiomeric composition and optical purity is a critical aspect of characterizing chiral molecules. For terpene alcohols, which are structurally similar to 3,7-Dimethyl-4,6-octadien-3-ol, various analytical techniques are employed. Gas chromatography (GC) using chiral stationary phases is a common method for separating enantiomers and determining their relative abundance, which in turn allows for the calculation of enantiomeric excess (ee).
Another advanced technique is molecular rotational resonance (MRR) spectroscopy, which can be used for the chiral analysis of terpenes in complex mixtures without the need for chromatographic separation. This method involves the use of a chiral tag that forms diastereomeric complexes with the enantiomers, allowing for their differentiation and quantification.
Table 1: General Techniques for Chiral Analysis of Terpene Alcohols
| Technique | Principle | Application |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation and quantification of enantiomers to determine enantiomeric excess. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Similar to chiral GC but using a liquid mobile phase and a chiral stationary phase. | Enantioseparation of a wide range of chiral compounds. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Formation of diastereomeric complexes with a chiral tag, resulting in distinct spectral signatures for each enantiomer. | Determination of absolute configuration and enantiomeric excess in complex mixtures. |
Stereospecific Interactions in Biological Systems
The different enantiomers of a chiral molecule often exhibit distinct biological activities due to the stereospecific nature of biological receptors, such as olfactory receptors in insects. For instance, the enantiomers of the related compound linalool (B1675412) are known to have different odor characteristics, which is a direct result of their differential interactions with olfactory receptors in the insect antennae. This chiral recognition is fundamental to how organisms perceive their chemical environment. While no specific data exists for this compound, it is a reasonable hypothesis that its enantiomers would also exhibit differential biological activities.
Development of Chiral Analytical Methods
The development of new chiral analytical methods is an ongoing area of research, driven by the need for accurate and efficient enantioseparation. For terpene alcohols, method development often focuses on the design and synthesis of novel chiral stationary phases for GC and HPLC. These stationary phases are typically based on cyclodextrin (B1172386) derivatives or other chiral selectors that can form transient diastereomeric complexes with the analytes. The choice of the chiral selector, as well as the optimization of chromatographic conditions such as temperature and mobile phase composition, are crucial for achieving successful enantioseparation.
Exploration of Biological Activities and Underlying Mechanisms Non Clinical Focus
Antimicrobial and Antifungal Efficacy: Research on this class of compounds
Monoterpenoids, the class of compounds to which 3,7-Dimethyl-4,6-octadien-3-ol belongs, are well-regarded for their broad-spectrum antimicrobial and antifungal properties. ajphr.com Research has shown that these secondary metabolites from plants exhibit a wide range of biological activities, including significant effects against various pathogens. mdpi.com Their mechanism of action is often attributed to their lipophilic nature, which allows them to disrupt the cell membranes of microorganisms, leading to increased permeability and loss of cellular integrity.
Studies on related acyclic monoterpenoid alcohols, such as 3,7-dimethyl-1-octanol, have reported notable antifungal activity. nih.gov Other monoterpenoids like carvacrol (B1668589) and menthol (B31143) also demonstrate potent antimicrobial and antifungal capabilities. mdpi.com The efficacy of these compounds has been evaluated against a variety of bacteria and fungi. For instance, research on mantid ootheca, a natural substance containing a complex mixture of compounds, showed antibacterial action against both gram-negative bacteria like Escherichia coli and gram-positive bacteria such as Staphylococcus aureus, as well as slight antifungal activity against Candida albicans. ekb.eg
The inhibitory effects of these compounds are quantified using metrics like the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Examples of Antimicrobial Activity in Terpenoid Compounds
| Compound/Extract | Target Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Mantid Ootheca Extract | Escherichia coli | Antibacterial activity (MIC: 78 µg/mL) | ekb.eg |
| Mantid Ootheca Extract | Staphylococcus aureus | Antibacterial activity (MIC: 156.3 µg/mL) | ekb.eg |
| Mantid Ootheca Extract | Candida albicans | Slight antifungal activity | ekb.eg |
| Eudesma-4(15),11-diene-5,7-diol | Candida albicans | Antifungal activity (MIC: 8.27 µM) | nih.gov |
Antioxidant Properties and Free Radical Scavenging Pathways
The antioxidant potential of monoterpenoids, including compounds structurally related to this compound, is a significant area of research. ajphr.com These compounds can protect cells from oxidative damage caused by free radicals. japsonline.com Oxidative stress is implicated in the development of numerous chronic conditions, and natural compounds that can inhibit free radicals are of great interest. nih.gov
Research on the plant Lepidagathis keralensis, which contains 1,6-Octadiene,3,7-dimethyl- as a major component, confirmed that its extracts possess potent antioxidant and free radical scavenging activities. japsonline.com Similarly, studies on other monoterpenes like nerol (B1678202) and the related 3,7-dimethyl-1-octanol have demonstrated their capacity to scavenge radicals such as ABTS•+ and DPPH• in a concentration-dependent manner. nih.gov The antioxidant effects of monoterpenes are attributed to their ability to modulate cytokine balance and production, which helps in reducing oxidative stress markers. researchgate.net
The general mechanism involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it and preventing a chain reaction of oxidative damage. Many monoterpenoids have been shown to reduce oxidative stress, increase the activity of antioxidant enzymes, and decrease inflammatory mediators associated with oxidative damage. researchgate.net
Table 2: Antioxidant Activity of Plant Extracts Rich in Monoterpenoids
| Plant Extract/Compound | Assay | Key Finding | Reference |
|---|---|---|---|
| Lepidagathis keralensis Stem Acetone Extract | DPPH Radical Scavenging | Maximum inhibition of 86.46% | japsonline.com |
| Nerol | ABTS•+ and DPPH• Radical Scavenging | Concentration-dependent scavenging capacity | nih.gov |
| 3,7-dimethyl-1-octanol | ABTS•+ and DPPH• Radical Scavenging | Concentration-dependent scavenging capacity | nih.gov |
Insect Repellent and Insecticidal Mechanisms
Volatile organic compounds (VOCs) produced by plants, particularly monoterpenoids, play a crucial role in defending against herbivorous insects. nih.gov Compounds like this compound and its relatives are known for their repellent, attractive, and toxic effects on various insects and microorganisms. nih.gov These natural compounds can act as repellents at low concentrations, while at higher doses, they can affect the nervous system of insects, and at very high doses, they may become toxic. frontiersin.org
The mechanism of repellency often involves interaction with the insect's olfactory system. For example, the widely used synthetic repellent DEET is thought to work by masking host odors through the inhibition of odorant receptors (ORs). rockefeller.edu DEET has been shown to reduce the sensitivity of olfactory receptor neurons to attractant odors like lactic acid. nih.gov It is plausible that natural monoterpenoids exert their repellent effects through similar mechanisms, by interfering with the function of an insect's chemosensory neurons and their ability to detect attractants. nih.gov
Furthermore, some phytochemicals act as larvicidal agents, providing another avenue for mosquito control. nih.gov The insecticidal action of these compounds can be attributed to the disruption of key physiological processes, such as the function of detoxifying enzymes like monooxygenases (MFOs), glutathione-S-transferases (GST), and carboxyl-cholinesterase (CCE), which are involved in insecticide resistance. nih.gov
Anti-inflammatory Responses and Molecular Modulations
A significant body of research points to the anti-inflammatory properties of terpenoids. nih.gov These compounds can modulate the inflammatory response by altering pathways related to inflammation and oxidative stress. nih.gov The anti-inflammatory effects of various monoterpenoids have been demonstrated to involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. researchgate.net
The molecular mechanisms underlying these anti-inflammatory effects often involve the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.commdpi.com Activation of these pathways typically leads to the production of pro-inflammatory cytokines and enzymes. By suppressing the phosphorylation of proteins within these cascades, terpenoids can decrease the expression and production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1). mdpi.commdpi.com Additionally, they can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory process. mdpi.com
Table 3: Molecular Targets in Anti-inflammatory Pathways Modulated by Natural Compounds
| Compound Class/Example | Signaling Pathway | Effect | Mediators Reduced | Reference |
|---|---|---|---|---|
| Sesquiterpenoid (Chlojaponilactone B) | NF-κB | Inhibition of p65 and IκBα phosphorylation | NO, IL-6, TNF-α, COX-2 | mdpi.com |
| Xanthone (THMX) | NF-κB, MAPK | Inactivation | NO, PGE₂, IL-6, TNF-α | mdpi.com |
| Terpenoids (General) | Inflammatory & Oxidative Stress Pathways | Alteration | Pro-inflammatory cytokines | nih.gov |
Interactions with Neurobiological Systems and Receptor Modulation, exemplified by related monoterpenoids
Monoterpenoids are recognized for their ability to cross the blood-brain barrier and exert various effects on the central nervous system. nih.gov Their small molecular size and lipophilic nature facilitate this passage, allowing them to interact with neurobiological systems. mdpi.com
Research on various monoterpenoids has revealed a range of neuropharmacological activities, including anxiolytic, antidepressant-like, and neuroprotective effects. ajphr.comencyclopedia.pub For example, limonene, a common monoterpene, has been shown to produce anxiolytic effects by increasing the metabolic conversion of dopamine (B1211576) and serotonin, potentially through interaction with the 5-HT₁A receptor. nih.govencyclopedia.pub Other monoterpenoids like α-pinene and β-pinene have demonstrated effects on memory and depression in animal models. ajphr.com
The neuroprotective potential of these compounds is often linked to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and neuroinflammation. ajphr.comresearchgate.net Some monoterpenoids, such as carvacrol, have shown neuroprotective effects in models of stroke and neuronal impairment by reducing oxidative markers and inhibiting certain ion channels. ajphr.com A potential mechanism for some of these effects includes the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters. encyclopedia.pub By inhibiting MAO, these compounds can increase the concentration of neurotransmitters in the brain, which may alleviate symptoms of certain psychiatric disorders. encyclopedia.pub
Ecological Roles as Volatile Organic Compounds
As a volatile organic compound (VOC), this compound is part of a vast group of chemical signals that mediate critical ecological interactions. mdpi.com Plants produce a diverse array of VOCs, with terpenes being a major class, that are released from flowers, leaves, and other organs. nih.govmdpi.com These compounds are fundamental to the plant's ability to communicate with other organisms and adapt to its environment. mdpi.com
One of the primary ecological functions of floral VOCs is to attract pollinators. nih.govmdpi.com The specific blend of volatile compounds creates a unique scent that can guide insects like bees, moths, and flies to the flower, ensuring pollination. mdpi.com Beyond attraction, VOCs also play a crucial defensive role by repelling herbivores or attracting the natural predators of those herbivores in what is known as a tritrophic interaction. nih.gov When a plant is damaged by an insect, it can release specific VOCs that act as a distress signal, recruiting parasitic wasps or predators that will attack the herbivore. nih.gov
Furthermore, VOCs are involved in plant-plant communication, where airborne signals from one plant can induce a defensive response in neighboring plants. researchgate.net They also mediate interactions with microorganisms, as the VOCs produced by fungi and bacteria can have both positive (growth-promoting) and negative (inhibitory) effects on plants. researchgate.netnih.gov In aquatic ecosystems, VOCs can function as pheromones for algae and invertebrates. researchgate.net
Emerging Research Directions and Non Therapeutic Applications
Synthesis of Advanced Chemical Building Blocks and Intermediates
Terpenoids, including isomers of 3,7-Dimethyl-4,6-octadien-3-ol, are valuable renewable feedstocks for the chemical industry. Their inherent functionalities, such as hydroxyl groups and double bonds, make them ideal starting materials for the synthesis of more complex molecules. For instance, geraniol (B1671447) can be transformed into a variety of other compounds, including β-pinene, ocimene, linalool (B1675412), nerol (B1678202), and citral (B94496). In acidic solutions, geraniol can be converted to the cyclic terpene α-terpineol. wikipedia.org These transformations highlight the role of terpene alcohols as versatile chemical intermediates.
The chemical structure of this compound, with its tertiary alcohol and conjugated diene system, offers unique reactivity that could be exploited for the synthesis of novel compounds. The hydroxyl group can be a site for esterification or etherification, while the conjugated double bonds can participate in various addition and cycloaddition reactions. These reactions could lead to the creation of new fragrance compounds, pharmaceutical intermediates, or monomers for polymer synthesis.
Table 1: Examples of Chemical Transformations of Terpene Alcohols
| Precursor Terpene Alcohol | Reaction Type | Product(s) | Potential Application of Product |
| Geraniol | Acid-catalyzed cyclization | α-Terpineol | Fragrance, solvent |
| Linalool | Isomerization | Geraniol, Nerol | Fragrance, chemical intermediate |
| Geraniol | Oxidation | Geranial | Fragrance, synthesis of Vitamin A |
Contributions to Sustainable Chemistry and Green Manufacturing Processes
The shift towards a bio-based economy has spurred research into sustainable and green manufacturing processes, where terpenes and their derivatives are playing an increasingly important role. The production of terpenoids through biotechnological methods, such as microbial fermentation, is a key area of development for sustainable chemistry. These methods offer an alternative to traditional extraction from plants, which can be resource-intensive and yield low quantities.
Green chemistry principles are also being applied to the chemical transformations of terpenes. The use of environmentally benign solvents, such as water, and reusable catalysts can significantly reduce the environmental impact of chemical synthesis. For example, the synthesis of 1,8-dioxo-octahydroxanthenes, which involves a reaction between an aldehyde and a cyclohexanedione, can be efficiently catalyzed by Samarium(III) chloride in water, an eco-friendly solvent. mdpi.com Such methodologies could be adapted for reactions involving this compound, contributing to greener manufacturing pathways.
Materials Science: Fabrication and Characterization of Novel Polymer Films
Recent research has demonstrated the potential of terpenes and terpenoids as renewable monomers for the synthesis of sustainable polymers. The functional groups present in these molecules, such as double bonds and hydroxyl groups, can be utilized in various polymerization reactions. Terpene-based polymers are being investigated for a wide range of applications, including biodegradable packaging, antimicrobial films, and resins for 3D printing. mdpi.comsemanticscholar.org
For example, geraniol has been incorporated into pullulan films, which are being developed as potential food packaging materials. These films have shown antimicrobial activity against certain bacteria. researchgate.net Linalool derivatives have also been used to create photopolymer resins for 3D printing using digital light processing (DLP) with thiol-ene click chemistry. acs.org While direct research on the use of this compound in polymer science is not yet available, its structure suggests it could be a viable monomer or a modifying agent in the fabrication of novel polymer films and other materials. The presence of a hydroxyl group would allow for its incorporation into polyesters and polyurethanes, while the conjugated diene system could be suitable for radical polymerization or as a cross-linking site.
Table 2: Examples of Terpenes/Terpenoids in Polymer Science
| Terpene/Terpenoid | Polymerization/Application | Resulting Material/Product | Reference |
| Myrcene | Anionic, cationic, radical, or coordination polymerization | Polymyrcene elastomers | mdpi.com |
| Limonene, Pinene | Thiol-ene 'click' reactions | Thermoset 3D printed structures | semanticscholar.org |
| Geraniol | Incorporation into pullulan films | Antimicrobial food packaging films | researchgate.net |
| Linalool derivatives | Photopolymerization (DLP) with thiol-ene chemistry | 3D printing resins | acs.org |
Applications in Flavor and Fragrance Chemistry from an Academic Research Perspective on Structure-Odor Relationships
The flavor and fragrance industry extensively utilizes terpene alcohols for their pleasant and diverse aromas. The odor of these compounds is intricately linked to their molecular structure, including the position of double bonds and stereochemistry. While the specific odor profile of this compound is not well-documented in publicly available literature, insights can be gained from its isomers.
Linalool, for example, exists as two enantiomers with distinct scents. (S)-(+)-linalool is described as sweet, floral, and petitgrain-like, whereas (R)-(-)-linalool has a more woody and lavender-like aroma. wikipedia.org This demonstrates the profound impact of stereochemistry on odor perception. The position of the double bonds also plays a crucial role. A study on (E)- and (Z)-3,7-dimethyl-4-octen-1-ols and their derivatives showed that the configuration of the double bond significantly influenced their odor properties. It is therefore expected that this compound would possess a unique floral or fruity odor, with its specific character being determined by the geometry of its two double bonds and the stereochemistry at the chiral carbon C3. Academic research in this area focuses on understanding these structure-odor relationships to predict and synthesize new aroma chemicals with desired scent profiles.
Table 3: Odor Profiles of Isomers and Related Compounds
| Compound | Odor Description |
| (S)-(+)-Linalool | Sweet, floral, petitgrain-like |
| (R)-(-)-Linalool | Woody, lavender-like |
| Geraniol | Rosy, floral |
| Nerol | Sweet, rosy, citrusy |
| (Z)-3,7-dimethyl-2,6-octadien-1-ol | Rose-like, citrus-like |
Potential in Agricultural Pest Management through Bio-Pesticide Development
Many plant-derived compounds, including terpenes, have been investigated for their potential as biopesticides due to their insecticidal and repellent properties. These natural products are often more environmentally benign than synthetic pesticides. Linalool, a well-studied isomer of this compound, is a registered active ingredient in several biopesticide products. mdpi.com It is used to control a variety of pests, including fleas, ticks, and mosquitoes, by affecting their nervous systems. mdpi.com
The insecticidal activity of terpenes is often attributed to their interaction with the octopaminergic and GABAergic systems in insects. Given the structural similarities, it is plausible that this compound could also exhibit insecticidal or repellent properties. Further research would be needed to determine its efficacy against specific pests and its mode of action. The development of biopesticides from compounds like this compound aligns with the principles of integrated pest management (IPM), which seeks to control pests using a combination of environmentally sensitive approaches.
Conclusion and Future Perspectives in Academic Research
Synthesis of Current Knowledge and Methodological Innovations
A comprehensive survey of scientific literature and chemical databases indicates that dedicated research on 3,7-Dimethyl-4,6-octadien-3-ol is virtually non-existent. The current body of knowledge is therefore not a synthesis of direct experimental findings but rather an extrapolation based on the general principles of organic chemistry and the known characteristics of its structural isomers.
Methodological innovations developed for the study of other C10H18O isomers could be readily adapted for future investigations into this compound. These include:
Advanced Synthesis Techniques: Asymmetric synthesis and catalyst-controlled oxidation methods, which have been successfully employed for producing specific enantiomers of linalool (B1675412), could be foundational in developing pathways to synthesize this compound. acs.org The transformation of readily available terpenes like geraniol (B1671447) using various catalysts (e.g., natural minerals like bentonite) presents a potential, cost-effective synthetic route. bibliotekanauki.pl
High-Resolution Analytical Methods: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy would be essential for the unequivocal identification and structural elucidation of the compound, distinguishing it from its more common isomers.
The table below summarizes the key data points for the well-studied isomer, linalool, which could serve as a comparative baseline for future characterization of this compound.
| Property | Linalool (3,7-Dimethyl-1,6-octadien-3-ol) |
| Molecular Formula | C10H18O |
| Molar Mass | 154.25 g/mol |
| Appearance | Colorless liquid |
| Odor | Floral, spicy |
| Boiling Point | 198 °C |
| Natural Occurrence | Found in over 200 species of plants, including lavender and coriander. |
Data sourced from publicly available chemical databases.
Identification of Gaps in Fundamental Understanding
The absence of dedicated research translates into a complete void in our fundamental understanding of this compound. The following areas represent critical knowledge gaps:
Natural Occurrence and Biosynthesis: It is currently unknown whether this compound exists in nature. No studies have identified it as a constituent of essential oils or other natural products. Consequently, its biosynthetic pathway is entirely speculative.
Physicochemical Properties: Basic properties such as boiling point, melting point, density, refractive index, and spectral data (NMR, IR, MS) have not been experimentally determined or reported.
Stereochemistry: The molecule contains a chiral center at the C3 position, implying the existence of (R) and (S) enantiomers. The stereochemical properties and potential differences in biological activity between these enantiomers are unknown.
Chemical Reactivity and Degradation: The specific reactivity of the conjugated diene system in the 4,6-positions, and how it influences the stability and degradation pathways of the molecule, remains uninvestigated.
Biological Activity: There is no information regarding its potential pharmacological, toxicological, or semiochemical (e.g., pheromonal) effects.
Prospective Research Avenues and Interdisciplinary Collaborations
The significant knowledge gaps surrounding this compound present numerous opportunities for novel and impactful research. Future investigations should be directed towards building a foundational understanding of this molecule.
Prospective Research Avenues:
Targeted Synthesis: The primary step is the development of a reliable and stereoselective synthetic route to obtain pure samples of this compound and its individual enantiomers. This would likely involve multi-step organic synthesis, potentially starting from commercially available precursors.
Comprehensive Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques (GC-MS, 1H-NMR, 13C-NMR, FTIR, UV-Vis) to establish a definitive reference database of its physicochemical properties.
Exploration of Natural Sources: Advanced analytical screening of a wide range of plant essential oils and insect pheromones could be undertaken to determine if the compound exists in nature, which would open avenues for biosynthetic research.
Biological and Pharmacological Screening: In vitro and in vivo assays could be conducted to explore potential biological activities, such as antimicrobial, anti-inflammatory, antioxidant, or cytotoxic effects, drawing parallels to the known activities of its isomers. biosynth.com
Interdisciplinary Collaborations:
Synthetic Chemistry & Analytical Chemistry: Collaboration is essential for the successful synthesis, purification, and structural confirmation of the compound.
Natural Product Chemistry & Chemical Ecology: Partnerships in these fields would be crucial for searching for the compound in natural sources and investigating its potential ecological roles.
Pharmacology & Biochemistry: To assess the biological activity and potential therapeutic applications, collaboration with pharmacologists and biochemists would be indispensable.
Q & A
Basic Questions
Q. What are the primary safety protocols for handling 3,7-Dimethyl-4,6-octadien-3-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
- First Aid : For skin contact, flush with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate immediately with water .
- Storage : Store in airtight containers away from oxidizing agents and incompatible materials (e.g., carbon compounds) .
- Key Data :
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritant (Category 2) | H315 | Avoid skin contact |
| Eye Irritant (Category 2A) | H319 | Use eye protection |
| Respiratory Irritant (Category 3) | H335 | Ensure adequate ventilation |
| Source: OSHA HCS classifications |
Q. How can spectroscopic methods be utilized to identify this compound and distinguish it from structural analogs?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and mass fragmentation patterns with databases (e.g., NIST). For example, terpenoid alcohols like linalool (CAS 78-70-6) exhibit distinct ion peaks at m/z 93 (base peak) and 121 .
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR signals. The compound’s conjugated diene system (4,6-octadienol) shows characteristic olefinic proton shifts (~5.0–5.5 ppm) and allylic carbons (~25–30 ppm) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the sensitization potential of this compound?
- Methodological Answer :
- In Silico Screening : Use tools like OECD QSAR Toolbox to identify structural alerts (e.g., α,β-unsaturated aldehydes formed via oxidation) linked to skin sensitization .
- In Vitro Assays :
- Direct Peptide Reactivity Assay (DPRA) : Measure covalent binding to cysteine/lysine peptides to predict haptenation potential.
- KeratinoSens™ : Assess Nrf2-dependent luciferase activation in keratinocytes to gauge inflammatory response .
- Contradictions : While structural analogs (e.g., 2,6-dimethyloct-3,5-dien-2-ol) lack sensitization alerts, this compound’s conjugated diene system may form reactive oxidation products (e.g., hydroperoxides) .
Q. What metabolic pathways are implicated in the toxicity of this compound, and how can they be studied?
- Methodological Answer :
- In Vivo Models : Administer -labeled compound to rodents and analyze metabolites via LC-MS. Expected pathways include:
- Oxidation : Conversion to α,β-unsaturated aldehydes (electrophilic intermediates).
- Conjugation : Glucuronidation or sulfation at the tertiary alcohol group .
- Human Relevance : Use primary hepatocyte cultures to compare species-specific metabolism. Monitor glutathione depletion as a marker of oxidative stress .
Q. How can synthetic routes to this compound be optimized for high purity and yield?
- Methodological Answer :
- Stepwise Synthesis :
Diels-Alder Reaction : Use isoprene and methyl vinyl ketone to form the diene backbone.
Grignard Addition : Introduce methyl groups via organometallic reagents (e.g., MeMgBr) .
- Purification : Employ fractional distillation under reduced pressure (boiling point ~200°C) followed by silica gel chromatography (eluent: hexane/ethyl acetate 9:1) .
- Challenge : Steric hindrance at the tertiary alcohol site may limit reaction efficiency; catalytic methods (e.g., Lewis acids) can improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
